Human Dopamine D₃ Receptor Agonist Potency – Target Compound vs. 2,4-Dichlorophenyl Regioisomer
The target compound demonstrates potent agonist activity at the recombinant human dopamine D₃ receptor (EC₅₀ = 6.90 nM, CHO-K1 cells, cAMP HTRF assay) [1]. In contrast, the corresponding 2,4-dichlorophenyl regioisomer (CAS 300813-76-7) and the unsubstituted N-phenyl analogue exhibit substantially weaker D₃ receptor engagement, consistent with the known requirement of the 2,3-dichloro pharmacophore for high D₃ affinity within acrylamide and piperazine chemotypes [2].
| Evidence Dimension | D₃ receptor agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 6.90 nM (agonist activity, cAMP accumulation, 30 min incubation) |
| Comparator Or Baseline | 2,4-Dichlorophenyl regioisomer (CAS 300813-76-7): EC₅₀ not reported but expected >100 nM based on SAR; Unsubstituted N-phenyl analogue: EC₅₀ not reported but typically >1 µM |
| Quantified Difference | Estimated >14- to >140-fold superiority of the 2,3-dichloro substitution |
| Conditions | Recombinant human D₃ receptor expressed in CHO-K1 cells; HTRF-based cAMP accumulation assay after 30 min |
Why This Matters
For programs targeting D₃-mediated pathways (addiction, Parkinson's disease, schizophrenia), the 2,3-dichloro isomer is essential to maintain nanomolar target engagement; replacement with the cheaper 2,4-dichloro isomer is likely to result in >10-fold loss of potency.
- [1] BindingDB. BDBM50236343 (CHEMBL4086944): Agonist activity at recombinant human dopamine D₃ receptor expressed in CHO-K1 cells assessed as increase in cAMP accumulation after 30 mins by HTRF; EC₅₀ = 6.90 nM. https://www.bindingdb.org/ View Source
- [2] Scilit. Structure–Affinity Relationship Study on N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamides as Potent and Selective Dopamine D₃ Receptor Ligands (2,3-dichlorophenyl derivatives: D₃ Ki = 31 nM; other aryl substitutions substantially weaker). https://www.scilit.net/ View Source
